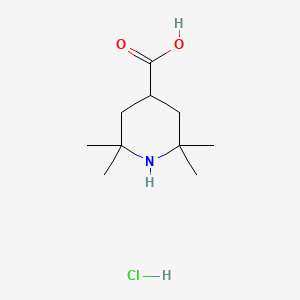

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is a chemical compound that is useful in organic synthesis . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used in the oxidation of primary and secondary alcohols to produce hydroxylamines in the presence of oxone as an oxidant .

Molecular Structure Analysis

The molecular formula of “2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is C10H20ClNO2 . The molecular weight of this compound is 221.73 .

Chemical Reactions Analysis

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” can participate in various chemical reactions. For example, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to produce hydroxylamines via oxidation in the presence of oxone as an oxidant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” include a refractive index of n20/D 1.445 (lit.), a boiling point of 152 °C (lit.), and a density of 0.837 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Preparation of Metallo-Amide Bases

It serves as a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals, contributing to the synthesis of complex organic molecules .

Synthesis of Hibarimicinone

The compound is involved in the synthesis of hibarimicinone, a complex molecule which may have potential therapeutic applications .

Spectrophotometric and Raman Studies

It has been studied spectrophotometrically and through Raman spectroscopy, indicating its utility in analytical chemistry for understanding molecular interactions .

Oxidation of Paper Pulps

An effective method involves using a related compound, TEMPO, derived from 2,2,6,6-tetramethylpiperidine for the oxidation of paper pulps to obtain TEMPO-oxidized cellulose nanofibers (TOCNs), which are significant in materials science .

Synthesis of Allylated Tertiary Amines

The compound can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, which are important intermediates in organic synthesis .

Production of Hydroxylamines

It is also used in the production of hydroxylamines via oxidation, which are valuable in various chemical reactions .

Creation of Sulfenamide Compounds

Lastly, it can react with heterocyclic thiols in the presence of iodine as an oxidant to create sulfenamide compounds, which have applications in medicinal chemistry .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.

Result of Action

Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.

Action Environment

Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.

Propriétés

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWMAXHNUDWBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676154 |

Source

|

| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54996-07-5 |

Source

|

| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)